molecular formula C18H14O B158091 1-(Naphthalen-2-yl)-2-phenylethanone CAS No. 1762-15-8

1-(Naphthalen-2-yl)-2-phenylethanone

Cat. No.: B158091
CAS No.: 1762-15-8
M. Wt: 246.3 g/mol
InChI Key: FKBYIMMMZSGHHV-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-phenylethanone is a diaryl ketone featuring a naphthalene moiety at position 1 and a phenyl group at position 2 of the ethanone backbone. Its molecular formula is C₁₈H₁₄O, with an average molecular weight of 246.31 g/mol. The compound is synthesized via cross-dehydrogenative coupling (CDC) reactions, such as the metal-free method using PhI(OAc)₂ (PIDA) as an oxidant, yielding up to 75% under optimized conditions . Structural characterization by ¹H and ¹³C NMR confirms aromatic proton environments typical of naphthalene (δ 7.2–8.5 ppm) and phenyl groups (δ 7.3–7.6 ppm) . X-ray crystallography further validates its planar geometry, with bond lengths consistent with conjugated ketone systems .

Properties

CAS No.

1762-15-8

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

1-naphthalen-2-yl-2-phenylethanone

InChI

InChI=1S/C18H14O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2

InChI Key

FKBYIMMMZSGHHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Yield (%) Melting Point (°C) Key Reactivity/Applications Reference ID
1-(Naphthalen-2-yl)-2-phenylethanone Naphthalen-2-yl, phenyl 75 Not reported High reactivity in PIDA-mediated CDC
1-(2-Methoxyphenyl)-2-phenylethanone 2-Methoxyphenyl, phenyl 95 89–91 Enhanced electron density improves coupling efficiency
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone 4-Hydroxy-3,5-dimethoxyphenyl, phenyl 92 117–118 Oxidized from alcohol precursor using DDQ
1-(4-Chloro-3-nitrophenyl)-2-phenylethanone 4-Chloro-3-nitrophenyl, phenyl Not reported Not reported Bromination-resistant due to electron-withdrawing groups
2-(2-Naphthyloxy)-1-phenylethanone 2-Naphthyloxy, phenyl Not reported Not reported Ether linkage reduces electrophilicity at ketone

Key Observations:

Electron-Donating Groups (EDGs): Methoxy substituents (e.g., 1-(2-methoxyphenyl)-2-phenylethanone) enhance reactivity in CDC reactions by increasing electron density at the α-carbon, facilitating radical coupling (yield: 95%) . Hydroxy groups (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) require protection (e.g., THP) during synthesis to prevent side reactions .

Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents (e.g., 1-(4-chloro-3-nitrophenyl)-2-phenylethanone) reduce ketone electrophilicity, making the compound less reactive in nucleophilic additions .

Steric and Conformational Effects: Ether-linked derivatives like 2-(2-naphthyloxy)-1-phenylethanone exhibit reduced reactivity due to steric hindrance and delocalization of the ketone’s electrophilic center .

Key Insights:

  • Muscarinic Antagonists: 1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone demonstrates potent M3 receptor antagonism, attributed to its flexible ethoxy linker and aromatic stacking .
  • Brominated Derivatives: Bromination at the α-position (e.g., 2-bromo-1-(1-methylpyrrol-2-yl)-2-phenylethanone) is regiospecific under CuBr₂ catalysis, enabling antiparasitic applications .

Physicochemical Properties

Table 3: Thermal and Spectral Data

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound Not reported 7.2–8.5 (naphthalene), 7.3–7.6 (phenyl) 1680 (C=O stretch)
1-(2,4-Dihydroxyphenyl)-2-phenylethanone 200 6.2–6.8 (dihydroxyphenyl) 3300–3500 (OH stretch)
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone 117–118 3.8 (OCH₃), 6.4 (aromatic H) 1730 (C=O), 1600 (C=C)

Trends:

  • Hydroxy Groups: Lower melting points (e.g., 75–76°C for 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone) compared to non-polar analogues due to hydrogen bonding .
  • Methoxy Groups: Introduce rigidity, increasing melting points (e.g., 117–118°C for 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) .

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